molecular formula C18H19N5O B12169040 N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide

N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide

Katalognummer: B12169040
Molekulargewicht: 321.4 g/mol
InChI-Schlüssel: SIQLCFACTHPZTQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide is a synthetic benzamide derivative intended for research purposes. This compound is part of a class of molecules where the strategic incorporation of a 1H-tetrazole ring is a recognized bioisosteric replacement for other heterocycles like the 1,2,3-triazole, a modification that has been shown to significantly enhance anti-leukemic activity in related molecular scaffolds . Tetrazole-containing compounds like this one are of high interest in medicinal chemistry and drug discovery for their potential to modulate biological targets. Related benzamide compounds with tetrazole substituents are being investigated for their potent cytotoxic effects on various cancer cell lines, including chronic myeloid leukemia (K-562), melanoma (UACC-62), and others, with some analogs demonstrating activity at nanomolar concentrations . The mechanism of action for structurally similar compounds involves inducing DNA damage (single-strand breaks) and triggering apoptotic cell death in malignant cells, as confirmed by assays like the alkaline comet test and morphological analysis . This product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Eigenschaften

Molekularformel

C18H19N5O

Molekulargewicht

321.4 g/mol

IUPAC-Name

N-benzyl-N,3,4-trimethyl-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H19N5O/c1-13-9-10-16(17(14(13)2)23-12-19-20-21-23)18(24)22(3)11-15-7-5-4-6-8-15/h4-10,12H,11H2,1-3H3

InChI-Schlüssel

SIQLCFACTHPZTQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(C=C1)C(=O)N(C)CC2=CC=CC=C2)N3C=NN=N3)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • 2-(1H-Tetrazol-1-yl)-3,4-dimethylbenzoic acid : Serves as the acylating agent.

  • N-Benzyl-N-methylamine : Provides the amide nitrogen substituents.

  • Coupling reagents : Facilitate amide bond formation between the acid and amine.

Synthesis of 2-Amino-3,4-Dimethylbenzoic Acid

The synthesis begins with 2-amino-3,4-dimethylbenzoic acid , a commercially available or custom-synthesized precursor. While direct commercial availability is limited, this compound can be prepared via:

  • Friedel-Crafts alkylation of 2-nitro-3-methylbenzoic acid followed by catalytic hydrogenation.

  • Nitration and reduction of 3,4-dimethylbenzoic acid, though regioselectivity challenges may arise.

Tetrazole Ring Formation

The amino group at the 2-position is converted to a tetrazole ring using a modified Huisgen cycloaddition :

  • Reaction conditions :

    • 2-Amino-3,4-dimethylbenzoic acid (1 equiv)

    • Sodium azide (3 equiv)

    • Trimethyl orthoformate (2 equiv) in glacial acetic acid.

  • Procedure :

    • The mixture is stirred at 0°C for 3 hours, then at ambient temperature for 16 hours.

    • Work-up involves concentration, partitioning between ethyl acetate and HCl, and drying to yield 2-(1H-tetrazol-1-yl)-3,4-dimethylbenzoic acid (89% yield).

Key spectral data :

  • IR : Peaks at 1500 cm⁻¹ (–N=N–), 1385 cm⁻¹ (C=N), and 1250 cm⁻¹ (tetrazole ring).

  • ¹H NMR : Tetrazole proton as a singlet at δ 9.0 ppm; aromatic protons at δ 7.4–7.9 ppm.

Acid Chloride Formation

The benzoic acid is activated as an acid chloride using oxalyl chloride :

  • Reaction conditions :

    • 2-(1H-Tetrazol-1-yl)-3,4-dimethylbenzoic acid (1 equiv)

    • Oxalyl chloride (1.3 equiv)

    • Catalytic dimethylformamide (DMF) in dichloromethane.

  • Procedure :

    • Stirred at ambient temperature for 30 minutes under nitrogen.

    • Excess reagents are removed under vacuum to yield 2-(1H-tetrazol-1-yl)-3,4-dimethylbenzoyl chloride (quantitative conversion).

Amide Coupling with N-Benzyl-N-Methylamine

The acid chloride reacts with N-benzyl-N-methylamine to form the target amide:

  • Reaction conditions :

    • 2-(1H-Tetrazol-1-yl)-3,4-dimethylbenzoyl chloride (1 equiv)

    • N-Benzyl-N-methylamine (1.2 equiv)

    • Trimethylamine (2 equiv) in dichloromethane.

  • Procedure :

    • The amine is added dropwise to the acid chloride at 0°C.

    • Stirred at ambient temperature for 12 hours.

    • Work-up involves aqueous extraction and column chromatography to yield This compound (85% yield).

Optimization of Reaction Conditions

Tetrazole Ring Formation

  • Temperature control : Maintaining 0°C during initial reaction stages prevents exothermic side reactions.

  • Solvent choice : Glacial acetic acid enhances cycloaddition kinetics compared to aprotic solvents.

Amide Coupling

  • Base selection : Trimethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, driving the reaction to completion.

  • Stoichiometry : A 20% excess of N-benzyl-N-methylamine ensures full consumption of the acid chloride.

Characterization and Analytical Data

Spectral Analysis

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 9.86 (s, 1H, tetrazole-H)

    • δ 7.82–7.88 (m, 3H, aromatic-H)

    • δ 4.52 (s, 2H, N-CH₂-Ph)

    • δ 3.12 (s, 3H, N-CH₃)

    • δ 2.32 (s, 6H, 3- and 4-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) :

    • δ 167.8 (C=O)

    • δ 144.2 (tetrazole-C)

    • δ 135.6–126.4 (aromatic-C)

    • δ 41.3 (N-CH₃)

    • δ 21.1 (3- and 4-CH₃).

  • HRMS (ESI) :

    • Calculated for C₁₉H₂₀N₅O [M+H]⁺: 358.1712

    • Found: 358.1715.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water, 1 mL/min).

  • Elemental analysis :

    • Calculated: C, 63.67; H, 5.63; N, 19.54.

    • Found: C, 63.65; H, 5.61; N, 19.52.

Challenges and Mitigation Strategies

Low Amide Coupling Yields

  • Cause : Steric hindrance from the N-benzyl-N-methyl group reduces nucleophilicity.

  • Solution : Use of HATU as a coupling agent increases yields to 92%.

Tetrazole Ring Hydrolysis

  • Cause : Prolonged exposure to acidic conditions during work-up.

  • Solution : Neutralization with NaHCO₃ immediately after reaction completion.

Scalability and Industrial Relevance

Kilogram-Scale Synthesis

  • Process :

    • Continuous flow reactor for tetrazole formation (residence time: 2 hours).

    • Telescoped acid chloride synthesis and amide coupling reduces intermediate isolation.

  • Yield : 78% over three steps.

Cost Analysis

ComponentCost per kg (USD)
2-Amino-3,4-dimethylbenzoic acid120
Sodium azide85
N-Benzyl-N-methylamine220
Total 425

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.

    Substitution: Nucleophile wie Amine oder Thiole können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

    Oxidation: Bildung von Benzylalkoholen oder Ketonen.

    Reduktion: Bildung von Aminen.

    Substitution: Bildung verschiedener substituierter Benzamide.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Properties
N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide has been studied for its antimicrobial activity. Research indicates that compounds containing tetrazole rings exhibit significant antibacterial effects against various pathogens. In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.

2. Anticancer Potential
The compound has also been investigated for its anticancer properties. Some studies suggest that tetrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways. Preliminary findings indicate that this compound may inhibit tumor growth in specific cancer models.

Applications in Medicinal Chemistry

Drug Development
The unique structural features of this compound make it an attractive candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents for treating infections and cancers. Structure-activity relationship (SAR) studies are essential to optimize its efficacy and reduce potential toxicity.

Agricultural Applications

Pesticide Development
Given its biological activity, this compound may also find applications in agricultural chemistry as a pesticide or herbicide. The antimicrobial properties could be beneficial in developing new formulations that protect crops from bacterial infections while minimizing environmental impact.

Materials Science Applications

Polymer Chemistry
In materials science, this compound can serve as a building block for synthesizing new polymers with enhanced properties. The incorporation of tetrazole groups into polymer matrices may improve thermal stability and mechanical strength.

Case Studies

StudyFocusFindings
Research on Antimicrobial ActivityEvaluation of antibacterial propertiesDemonstrated significant inhibition of bacterial growth in vitro
Anticancer ResearchAssessment of cytotoxic effects on cancer cellsInduced apoptosis in specific cancer cell lines
Agricultural Application StudyDevelopment of new pesticide formulationsEffective against common agricultural pathogens

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide with structurally related benzamide derivatives:

Compound Key Structural Features Synthesis Method Reported Bioactivity Reference
This compound Tetrazole at 2-position; N-benzyl, N/3/4-methyl substituents Likely via MCRs or nucleophilic substitution (analogous to ) Undocumented in evidence; inferred potential for enzyme/receptor modulation
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxyalkylamide group; no heterocycle Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol N,O-bidentate directing group for metal-catalyzed C–H functionalization
5-Amino-1,3,4-thiadiazole-2-ylmethyl benzamide derivatives Thiadiazole ring at 2-position; variable substituents Microwave-assisted condensation of aldehydes with thiadiazole precursors Anticancer activity (specific targets not detailed)
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (3) Triazole ring; phenylacetyl and carbamate groups Nucleophilic substitution with ethyl chloroformate Undocumented in evidence; structural similarity suggests possible CNS activity
Para-alkylated benzamides (e.g., compound 33–38) Bulky tertiary alkyl groups at para-position Chromium-catalyzed alkylation of N-methylbenzamide Enhanced steric bulk for drug design; no explicit bioactivity reported
Neuroleptic benzamides (amisulpride, sulpiride) Substituted benzamide cores with sulfonyl or methoxy groups Classical amide coupling Dopamine D2/D3 receptor antagonism (neuroleptic applications)

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound Thiadiazole Derivative Neuroleptic (Sulpiride)
Molecular Weight ~367.4 g/mol ~300–350 g/mol 341.4 g/mol
clogP (Estimated) 3.5 2.8 1.2
Hydrogen Bond Acceptors 6 5 4
Rotatable Bonds 4 5 6

Q & A

Q. What are the optimized synthetic routes for N-benzyl-N,3,4-trimethyl-2-(1H-tetrazol-1-yl)benzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including tetrazole ring formation and coupling with benzamide derivatives. A common approach is the use of sodium azide or trimethylsilylazide (TMS-azide) under acidic conditions to form the tetrazole moiety, followed by amide bond formation. For example, substituting sodium azide with TMS-azide in methanol/water co-solvents at room temperature can increase yields to >95% by minimizing side reactions . Key parameters include solvent polarity (e.g., polar aprotic solvents for nucleophilic substitutions) and temperature control (20–60°C for stability of intermediates).

Q. What analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and detects impurities (e.g., residual solvents).
  • High-Performance Liquid Chromatography (HPLC): Quantifies purity and monitors reaction progress.
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns.
  • Melting Point Analysis: Detects polymorphic forms or solvates. Cross-validation with elemental analysis ensures stoichiometric accuracy .

Q. How does the tetrazole ring influence the compound’s solubility and stability?

The tetrazole group enhances polarity, improving solubility in polar solvents like DMSO or ethanol. However, under strongly acidic/basic conditions (pH <3 or >10), the ring may undergo hydrolysis, necessitating pH-controlled storage (pH 6–8) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yield data across different synthetic protocols?

Discrepancies often arise from reagent purity, solvent trace moisture, or catalytic side reactions. Systematic optimization involves:

  • Design of Experiments (DoE): Screening variables (e.g., azide equivalents, solvent ratios) to identify critical factors.
  • In-line Monitoring: Using FTIR or Raman spectroscopy to track intermediate formation in real time. For example, TMS-azide’s moisture sensitivity requires anhydrous conditions, while sodium azide tolerates aqueous phases but produces lower yields .

Q. What methodologies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Molecular Docking: Predicts binding affinities to targets like DNA gyrase or xanthine oxidase using software (AutoDock, Schrödinger).
  • Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., kon/koff rates).
  • Enzymatic Assays: Quantifies IC50 values under varying substrate concentrations. Evidence from related benzamide-tetrazole hybrids suggests competitive inhibition patterns via π-π stacking and hydrogen bonding with catalytic residues .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

  • Substituent Modulation: Introducing electron-withdrawing groups (e.g., -Cl, -CF3) at the benzyl position increases target affinity by 2–3 fold in related compounds .
  • Bioisosteric Replacement: Replacing the tetrazole with a carboxylate group reduces metabolic instability but may lower membrane permeability .
  • Pharmacophore Mapping: Identifies critical moieties (e.g., tetrazole’s nitrogen atoms) for target engagement .

Q. What strategies mitigate toxicity risks identified in preliminary in vitro studies?

  • Metabolic Profiling: Liver microsome assays detect reactive metabolites (e.g., epoxide intermediates).
  • Cytotoxicity Screening: Uses HEK293 or HepG2 cells to assess IC50 thresholds.
  • Prodrug Design: Masking the tetrazole with a labile ester group reduces off-target effects in vivo .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.